2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 941897-62-7
VCID: VC4552241
InChI: InChI=1S/C20H15BrO7/c1-25-14-5-3-11(4-6-14)16(22)10-27-19(23)15-8-12-7-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3
SMILES: COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Molecular Formula: C20H15BrO7
Molecular Weight: 447.237

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.: 941897-62-7

Cat. No.: VC4552241

Molecular Formula: C20H15BrO7

Molecular Weight: 447.237

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate - 941897-62-7

Specification

CAS No. 941897-62-7
Molecular Formula C20H15BrO7
Molecular Weight 447.237
IUPAC Name [2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Standard InChI InChI=1S/C20H15BrO7/c1-25-14-5-3-11(4-6-14)16(22)10-27-19(23)15-8-12-7-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3
Standard InChI Key LODQFWSXHLYDSG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the chromene ring and subsequent modifications to introduce the bromo and methoxy groups. The ester linkage can be formed through a condensation reaction between the chromene carboxylic acid and the 2-(4-methoxyphenyl)-2-oxoethyl alcohol.

Synthesis Steps:

  • Formation of Chromene Core: This involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base.

  • Introduction of Bromo and Methoxy Groups: This can be achieved through electrophilic substitution reactions.

  • Esterification: The chromene carboxylic acid is reacted with 2-(4-methoxyphenyl)-2-oxoethyl alcohol in the presence of a catalyst.

Potential Applications

Given its structural features, 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate may exhibit biological activities similar to other chromene derivatives. These include:

  • Antioxidant Activity: Chromene derivatives are known for their ability to scavenge free radicals.

  • Anti-inflammatory Properties: Some chromenes have shown potential in reducing inflammation.

  • Antimicrobial Activity: The presence of bromo and methoxy groups may enhance antimicrobial properties.

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